molecular formula C11H9BrN2O B6532425 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine CAS No. 1515225-81-6

5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine

Cat. No. B6532425
CAS RN: 1515225-81-6
M. Wt: 265.11 g/mol
InChI Key: KYXCHJLLJXEBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” is a chemical compound that is part of a class of compounds known as halogenated heterocycles . It has an empirical formula of C7H8BrNO2 .


Synthesis Analysis

The synthesis of similar pyridine derivatives has been achieved through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids . This process produces the novel pyridine derivatives in moderate to good yield .


Molecular Structure Analysis

The molecular structure of “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” can be represented by the SMILES string COc1cc(Br)cnc1CO . The InChI code for this compound is 1S/C7H8BrNO/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” include a molecular weight of 218.05 , a refractive index of n20/D 1.555 (lit.) , a boiling point of 80 °C/12 mmHg (lit.) , and a density of 1.453 g/mL at 25 °C (lit.) .

Safety and Hazards

This compound may be toxic in contact with skin and harmful if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine” could involve its use in the synthesis of novel pyridine derivatives, as demonstrated by the Suzuki cross-coupling reactions . These derivatives could potentially be used in the development of new drugs or therapeutic agents .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, the compound acts as an organoboron reagent .

Mode of Action

In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s involvement in suzuki–miyaura coupling reactions suggests it plays a role in the formation of carbon-carbon bonds . This process is fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.

Pharmacokinetics

The compound’s use in suzuki–miyaura coupling reactions suggests it is readily prepared and generally environmentally benign .

Result of Action

Its role in suzuki–miyaura coupling reactions suggests it contributes to the formation of carbon-carbon bonds , a process fundamental to the synthesis of complex organic molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-10(3-2-6-13-8)15-11-5-4-9(12)7-14-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCHJLLJXEBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(2-methylpyridin-3-yl)oxy]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.